1-(1-Benzylpiperidin-3-YL)ethan-1-one
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Overview
Description
1-(1-Benzylpiperidin-3-YL)ethan-1-one is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol It is a heterocyclic compound that features a piperidine ring substituted with a benzyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-3-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, which is then subjected to acylation with acetyl chloride to yield the target compound . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and acylation reactions.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(1-Benzylpiperidin-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(1-Benzylpiperidin-3-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. In the context of Alzheimer’s disease research, the compound has been shown to exhibit antioxidant properties and inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These actions help mitigate oxidative stress and enhance acetylcholine signaling, which are crucial in combating neurodegenerative processes.
Comparison with Similar Compounds
1-(1-Benzylpiperidin-3-YL)ethan-1-one can be compared with similar compounds such as 1-(1-Benzylpyrrolidin-3-yl)ethan-1-one . While both compounds share a similar core structure, the presence of different heterocyclic rings (piperidine vs. pyrrolidine) imparts distinct chemical and biological properties. The piperidine ring in this compound may offer different binding affinities and selectivities for molecular targets compared to the pyrrolidine ring in its analog.
Other similar compounds include various substituted piperidines and pyrrolidines, each with unique functional groups that influence their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in the development of new materials, pharmaceuticals, and therapeutic agents.
Properties
IUPAC Name |
1-(1-benzylpiperidin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12(16)14-8-5-9-15(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOOKVRLQJHUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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